molecular formula C10H19NO2 B2449256 1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one CAS No. 2044796-36-1

1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one

Cat. No. B2449256
CAS RN: 2044796-36-1
M. Wt: 185.267
InChI Key: WKDDKHZJDGAXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one” is a chemical compound with the molecular formula C10H19NO2 . It has a molecular weight of 185.26 .


Molecular Structure Analysis

The molecular structure of this compound consists of a four-membered azetidine ring attached to an ethanone group. The azetidine ring has a 2-methylbutan-2-yl group attached to it via an oxygen atom .

Future Directions

The future research directions for this compound could involve elucidating its synthesis, exploring its reactivity, and investigating its potential biological activities. As some azetidinones have shown promising biological activities , this compound could also be a potential candidate for further investigation.

properties

IUPAC Name

1-[3-(2-methylbutan-2-yloxy)azetidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-5-10(3,4)13-9-6-11(7-9)8(2)12/h9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDDKHZJDGAXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OC1CN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.